molecular formula C18H13NO2 B12895373 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one

2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one

Cat. No.: B12895373
M. Wt: 275.3 g/mol
InChI Key: POPASVJYJXNPFY-FOWTUZBSSA-N
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Description

2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in organic synthesis and medicinal chemistry . This compound features a unique structure with a phenyl group attached to both the oxazolone ring and the allylidene moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-phenyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones and reduced oxazolone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

(4E)-2-phenyl-4-(2-phenylprop-2-enylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C18H13NO2/c1-13(14-8-4-2-5-9-14)12-16-18(20)21-17(19-16)15-10-6-3-7-11-15/h2-12H,1H2/b16-12+

InChI Key

POPASVJYJXNPFY-FOWTUZBSSA-N

Isomeric SMILES

C=C(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=C(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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